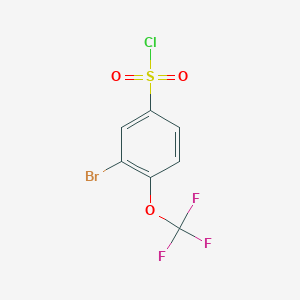

3-Bromo-4-trifluoromethoxy-benzenesulfonyl chloride

Übersicht

Beschreibung

“3-Bromo-4-trifluoromethoxy-benzenesulfonyl chloride” is a chemical compound with the molecular formula C7H3BrClF3O3S . It has an average mass of 339.514 Da and a monoisotopic mass of 337.862671 Da .

Molecular Structure Analysis

The molecular structure of “3-Bromo-4-trifluoromethoxy-benzenesulfonyl chloride” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds between them .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-4-trifluoromethoxy-benzenesulfonyl chloride” include a boiling point of 217-218 °C and a density of 1.835 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Palladium-Catalyzed Arylation

3-Bromo-4-trifluoromethoxy-benzenesulfonyl chloride has been utilized in palladium-catalyzed direct arylation processes. For instance, (poly)halo-substituted benzenesulfonyl chlorides, including 3-Bromo-4-trifluoromethoxy-benzenesulfonyl chloride, have been employed as coupling partners in Pd-catalyzed desulfitative arylation. This methodology allows for the efficient synthesis of (poly)halo-substituted bi(hetero)aryls, leveraging the reactivity of these sulfonyl chlorides to afford arylated heteroarenes in moderate to high yields without cleavage of the C–Br bonds. This property is particularly beneficial for further transformations, enabling very regioselective arylations across a range of heteroarenes (Skhiri et al., 2015).

Synthesis of Key Building Blocks

In another application, 3-Bromo-4-trifluoromethoxy-benzenesulfonyl chloride has been used in the synthesis of key building blocks for pharmaceutical compounds. A notable example includes its use in a regioselective lithiation and subsequent electrophilic substitution process, leading to the efficient three-step synthesis of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, a crucial building block of the herbicide penoxsulam. This showcases the compound's utility in facilitating complex synthetic pathways that are critical for the development of agrochemicals (Huang et al., 2019).

Electrophilic Bromoamidation

Furthermore, 3-Bromo-4-trifluoromethoxy-benzenesulfonyl chloride has found application in catalyst-free and metal-free electrophilic bromoamidation of unactivated olefins. This process utilizes 4-(Trifluoromethyl)benzenesulfonamide and N-bromosuccinimide as the nitrogen and halogen sources, respectively, showcasing the compound's versatility in contributing to the development of efficient, sustainable synthetic methodologies (Yu et al., 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3O3S/c8-5-3-4(16(9,13)14)1-2-6(5)15-7(10,11)12/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGXKXBCLAWISQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)Br)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-trifluoromethoxy-benzenesulfonyl chloride | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2894474.png)

![N-benzyl-4-(1-{[(4-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)butanamide](/img/structure/B2894475.png)

![1-((3,4-Dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2894477.png)

![3-ethyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2894485.png)

![Rac-(3AR,7AS)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-3A-carboxylic acid](/img/structure/B2894487.png)

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2894488.png)

![2-chloro-3-methyl-5-[(3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidin-1-yl)sulfonyl]pyridine](/img/structure/B2894496.png)